5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid
Overview
Description
5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound . It includes a pyrrole ring and a pyrazine ring . The molecular formula is C14H11N3O4S and the molecular weight is 317.32.
Synthesis Analysis
Pyrrolopyrazine derivatives, including this compound, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . More detailed structural information may be available in specialized chemical databases .Chemical Reactions Analysis
Pyrrolopyrazine derivatives have been used in the synthesis of various bioactive molecules . For example, tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate, a related compound, has been used in the synthesis of tricyclic heterocycles and their kinase inhibitory activity .Physical and Chemical Properties Analysis
The molecular formula of this compound is C14H11N3O4S and the molecular weight is 317.32. More detailed physical and chemical properties may be available in specialized chemical databases.Mechanism of Action
Future Directions
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, they are an attractive scaffold for drug discovery research . Further studies on the synthesis methods, biological activities, and action mechanisms of these compounds will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Properties
IUPAC Name |
5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-9-2-4-10(5-3-9)22(20,21)17-7-6-11-13(17)15-8-12(16-11)14(18)19/h2-8H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEAEUWZRNAYDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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